Mcp-tva-argipressin

Vue d'ensemble

Description

Mcp-tva-argipressin is a synthetic peptide that has gained attention in the scientific community due to its potential applications in research. This peptide is a modified form of argipressin, which is a hormone that is naturally produced in the body. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Applications De Recherche Scientifique

Médecine

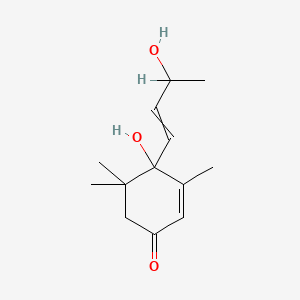

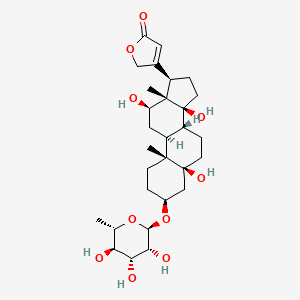

Mcp-tva-argipressin: , un analogue synthétique de la vasopressine, a été utilisé en médecine principalement pour ses propriétés vasoconstrictrices. Il est utilisé dans le traitement de maladies telles que le diabète insipide, le choc vasodilatateur réfractaire et la vasoplégie post-chirurgicale cardiaque {svg_1}. Son rôle dans la réduction des besoins en noradrénaline chez les patients en choc septique est également remarquable {svg_2}.

Biotechnologie

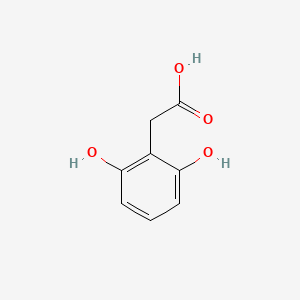

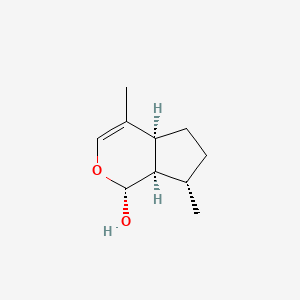

En biotechnologie, les applications des analogues de this compound s'étendent à l'amélioration de l'efficacité des enzymes psychrophiles à basses températures, qui sont cruciales dans divers procédés bioindustriels et alimentaires {svg_3}. Ces enzymes, produites par des micro-organismes dans des environnements froids, ont suscité un intérêt pour leur potentiel dans les applications de biologie moléculaire.

Pharmacologie

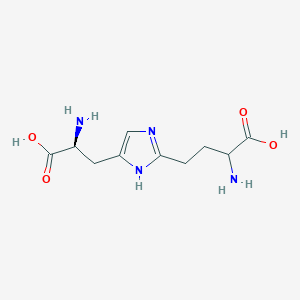

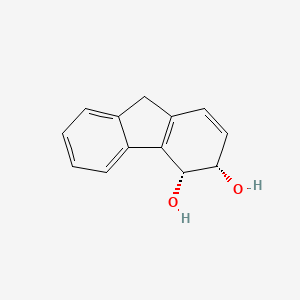

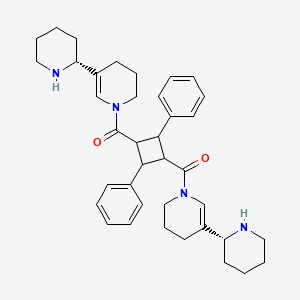

Pharmacologiquement, la this compound est importante pour ses propriétés de liaison et son activité chez différentes espèces. C'est un dérivé peptidique qui a été étudié pour son activité biologique et ses applications thérapeutiques potentielles {svg_4}. La recherche continue d'explorer ses divers profils pharmacologiques et ses effets.

Neurosciences

En neurosciences, le rôle de la this compound s'étend à son impact sur la neurotransmission. Elle est impliquée dans le contrôle du rythme circadien, de la thermorégulation et de la libération de l'hormone adrénocorticotrope (ACTH) {svg_5}. Ces fonctions sont essentielles pour maintenir l'homéostasie et répondre aux changements environnementaux.

Cardiologie

La cardiologie a vu l'utilisation d'analogues de this compound dans la gestion des états de choc suite à des événements cardiaques. Ses effets vasoconstricteurs sur les cellules musculaires lisses vasculaires en font un agent précieux dans le traitement du choc vasodilatateur et du choc vasoplégique après une chirurgie cardiaque {svg_6}.

Endocrinologie

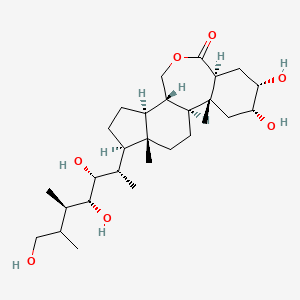

En endocrinologie, la this compound joue un rôle dans l'homéostasie des liquides en régulant l'osmolalité plasmatique. Elle est également utilisée dans le traitement des hémorragies variqueuses chez les patients atteints de cirrhose du foie, ce qui montre ses applications multiformes dans la régulation hormonale et la thérapie {svg_7}.

Oncologie

Bien que des références directes à la this compound en oncologie n'aient pas été trouvées, des analogues de la vasopressine sont explorés pour leur potentiel dans le traitement du cancer. Ils font partie de stratégies de ciblage innovantes et d'applications cliniques visant à améliorer les résultats pour les patients atteints de cancer {svg_8}.

Immunologie

La pertinence de la this compound en immunologie peut être déduite de son composé parent, la vasopressine, qui a des implications dans les réponses inflammatoires et l'immunité. Elle est associée à la régulation des cellules immunitaires et des biomarqueurs inflammatoires, bien que des études spécifiques sur la this compound dans ce contexte soient limitées {svg_9}.

Mécanisme D'action

Target of Action

Mcp-tva-argipressin is a synthetic analogue of the hormone vasopressin . Vasopressin, also known as arginine-vasopressin or antidiuretic hormone, is a nonapeptide primarily produced in the hypothalamus . It exhibits diverse physiological functions related to diuresis, hemodynamic modulation, and behavior . The primary targets of vasopressin are the V1 and V2 cellular receptors .

Biochemical Pathways

The activation of V1 receptors on vascular smooth muscle cells leads to peripheral vasoconstriction, increasing systemic vascular resistance and blood pressure . On the other hand, the activation of V2 receptors in the kidneys promotes water reabsorption by the renal tubules , contributing to the antidiuretic effect of vasopressin .

Analyse Biochimique

Biochemical Properties

Mcp-tva-argipressin interacts with several key enzymes, proteins, and biomolecules in biochemical reactions. It primarily binds to vasopressin receptors, including V1a, V2, and V1b receptors. The interaction with V1a receptors, located on vascular smooth muscle cells, induces vasoconstriction by activating phospholipase C, which increases intracellular calcium levels . Additionally, this compound interacts with V2 receptors in the renal collecting ducts, promoting water reabsorption and increasing plasma volume . The compound also has a high affinity for oxytocin receptors, which can lead to cross-activation and potential side effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In vascular smooth muscle cells, it induces vasoconstriction by increasing intracellular calcium levels through the activation of V1a receptors . In renal tubular cells, the interaction with V2 receptors enhances water reabsorption, thereby influencing cell signaling pathways related to water balance and osmoregulation . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors involved in the regulation of water and electrolyte homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves binding to specific vasopressin receptors, leading to a cascade of intracellular events. Upon binding to V1a receptors, this compound activates phospholipase C, which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol trisphosphate and diacylglycerol . This results in the release of calcium ions from intracellular stores, leading to vasoconstriction. In the kidneys, binding to V2 receptors activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels and promoting the insertion of aquaporin-2 channels into the apical membrane of collecting duct cells . This enhances water reabsorption and increases plasma volume.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that this compound maintains its vasoconstrictive and antidiuretic effects, although the magnitude of these effects may diminish with prolonged exposure . Additionally, in vitro and in vivo studies have demonstrated that this compound can induce sustained changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively induces vasoconstriction and increases plasma volume without significant adverse effects . At higher doses, this compound can cause toxic effects, including excessive vasoconstriction, ischemia, and potential organ damage . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its interaction with vasopressin receptors. The compound influences the metabolism of water and electrolytes by modulating the activity of enzymes and transporters involved in these processes . For example, the activation of V2 receptors in the kidneys enhances the reabsorption of water and sodium, thereby affecting metabolic flux and metabolite levels . Additionally, this compound can impact the metabolism of other hormones and signaling molecules through its cross-activation of oxytocin receptors .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is primarily transported via the bloodstream, where it binds to plasma proteins and is distributed to target tissues . In the kidneys, this compound is transported to the renal collecting ducts, where it binds to V2 receptors and exerts its antidiuretic effects . The localization and accumulation of this compound within specific tissues are influenced by its binding affinity to vasopressin and oxytocin receptors .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with vasopressin receptors. Upon binding to V1a receptors on vascular smooth muscle cells, the compound is localized to the plasma membrane, where it activates intracellular signaling pathways . In renal tubular cells, this compound is localized to the apical membrane of collecting duct cells, where it promotes the insertion of aquaporin-2 channels and enhances water reabsorption . The subcellular localization of this compound is critical for its activity and function in regulating water balance and blood pressure.

Propriétés

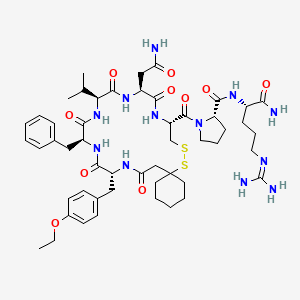

IUPAC Name |

(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H74N12O10S2/c1-4-73-33-19-17-32(18-20-33)26-35-44(67)59-36(25-31-13-7-5-8-14-31)46(69)62-42(30(2)3)48(71)60-37(27-40(52)64)45(68)61-38(29-74-75-51(28-41(65)57-35)21-9-6-10-22-51)49(72)63-24-12-16-39(63)47(70)58-34(43(53)66)15-11-23-56-50(54)55/h5,7-8,13-14,17-20,30,34-39,42H,4,6,9-12,15-16,21-29H2,1-3H3,(H2,52,64)(H2,53,66)(H,57,65)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,54,55,56)/t34-,35+,36-,37-,38-,39-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLYXDZRLDZVIS-XXNQTUAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H74N12O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238094 | |

| Record name | SK&F 101926 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1079.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90332-82-4 | |

| Record name | Vasopressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-O-ethyltyrosyl(2)-valyl(4)-arginyl(8)-deslycine(9)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090332824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SK&F 101926 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-101926 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S4LA22APY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1199725.png)

![Methyl (1R,12S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate](/img/structure/B1199735.png)